molecular formula C26H20ClN3OS B11444889 4-[(2-chlorobenzyl)sulfanyl]-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[(2-chlorobenzyl)sulfanyl]-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11444889
M. Wt: 458.0 g/mol
InChI Key: GDOSOASAWPAVOW-UHFFFAOYSA-N
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Description

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with various functional groups such as chlorophenyl, methoxyphenyl, and phenyl groups

Preparation Methods

The synthesis of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Introduction of Substituents: The chlorophenyl, methoxyphenyl, and phenyl groups are introduced through various substitution reactions. These reactions often require the use of catalysts and specific reagents to achieve the desired substitutions.

    Final Assembly: The final step involves the coupling of the substituted pyrrolo[2,3-d]pyrimidine core with the remaining functional groups to form the target compound.

Industrial production methods may involve optimization of these synthetic routes to improve yield, reduce costs, and ensure scalability.

Chemical Reactions Analysis

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE can be compared with other pyrrolopyrimidine derivatives, such as:

    4-{[(2-BROMOPHENYL)METHYL]SULFANYL}-7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

    4-{[(2-IODOPHENYL)METHYL]SULFANYL}-7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE: Similar structure but with an iodophenyl group instead of a chlorophenyl group.

These similar compounds highlight the versatility of the pyrrolopyrimidine scaffold and its potential for modification to achieve desired properties and activities.

Properties

Molecular Formula

C26H20ClN3OS

Molecular Weight

458.0 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-7-(2-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C26H20ClN3OS/c1-31-23-14-8-7-13-22(23)30-15-20(18-9-3-2-4-10-18)24-25(30)28-17-29-26(24)32-16-19-11-5-6-12-21(19)27/h2-15,17H,16H2,1H3

InChI Key

GDOSOASAWPAVOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=C(C3=C2N=CN=C3SCC4=CC=CC=C4Cl)C5=CC=CC=C5

Origin of Product

United States

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